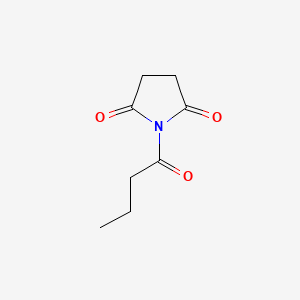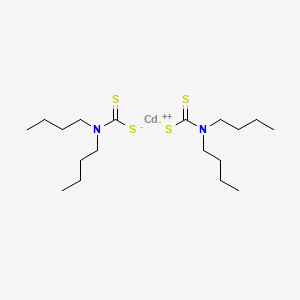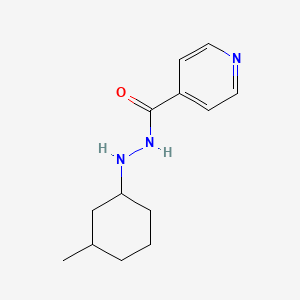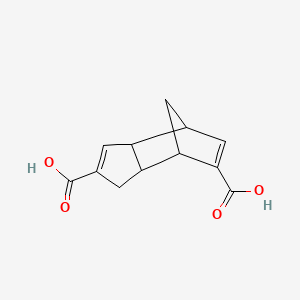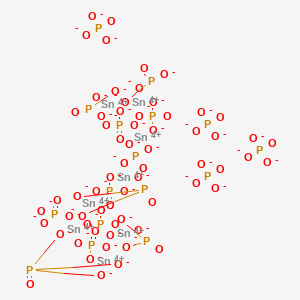
tin(4+);hexadecaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(4+);hexadecaphosphate is a compound that consists of tin in its +4 oxidation state and hexadecaphosphate, which is a polyphosphate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tin(4+);hexadecaphosphate can be synthesized through various methods. One common approach involves the reaction of tin(IV) chloride (SnCl4) with phosphoric acid (H3PO4) under controlled conditions. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials .
Another method involves the solid-state grinding of a mixture of tin(IV) chloride pentahydrate (SnCl4·5H2O) and sodium dihydrogen phosphate (NaH2PO4·2H2O) at room temperature, followed by drying and calcination . This method is considered more environmentally friendly as it avoids the use of solvents.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tin(4+);hexadecaphosphate undergoes various types of chemical reactions, including:
Oxidation: Tin(IV) can be further oxidized under specific conditions.
Reduction: Tin(IV) can be reduced to lower oxidation states, such as tin(II).
Substitution: The phosphate groups can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) for reduction reactions and oxidizing agents like oxygen (O2) for oxidation reactions. Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of phosphate groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield tin(II) phosphate, while oxidation can produce higher oxidation state tin compounds .
Applications De Recherche Scientifique
Tin(4+);hexadecaphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of photochromic compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in industrial processes, including catalysis and ion exchange.
Mécanisme D'action
The mechanism by which tin(4+);hexadecaphosphate exerts its effects involves its ability to interact with various molecular targets and pathways. In catalysis, the compound’s surface acidity and the presence of both Lewis and Brønsted acid sites play a crucial role in facilitating chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tin(4+);hexadecaphosphate include:
Tin(II) phosphate: Another tin-phosphate compound with tin in the +2 oxidation state.
Zirconium phosphate: A metal phosphate with zirconium instead of tin, known for its high surface acidity.
Tin triphosphide: A compound containing tin and phosphorus in a different stoichiometric ratio.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of hexadecaphosphate anions, which confer distinct chemical and physical properties. Its ability to act as both a Lewis and Brønsted acid makes it particularly effective in catalytic applications .
Propriétés
Numéro CAS |
15578-32-2 |
|---|---|
Formule moléculaire |
O64P16Sn8-16 |
Poids moléculaire |
2469.2 g/mol |
Nom IUPAC |
tin(4+);hexadecaphosphate |
InChI |
InChI=1S/16H3O4P.8Sn/c16*1-5(2,3)4;;;;;;;;/h16*(H3,1,2,3,4);;;;;;;;/q;;;;;;;;;;;;;;;;8*+4/p-48 |
Clé InChI |
RKJQYDQCAKTWDN-UHFFFAOYSA-A |
SMILES canonique |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


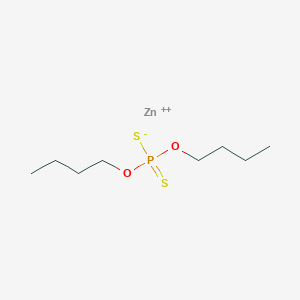

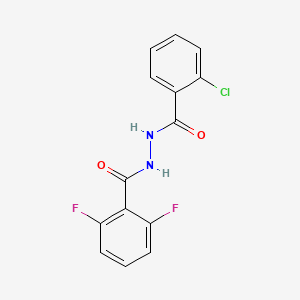

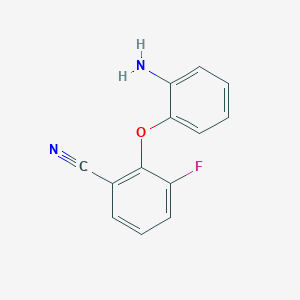
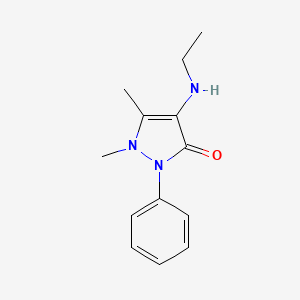
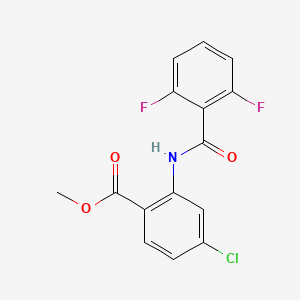
![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
